This compound belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known for their diverse pharmacological properties. The compound is cataloged under the Chemical Abstracts Service (CAS) registry number 6288-86-4 and has been identified in various chemical databases, including PubChem and BenchChem. Its synthesis and applications have been documented in several scientific studies focusing on its potential therapeutic effects.
The synthesis of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine can be achieved through various methods. One notable approach involves the reaction of 5-amino-1-methyl-1H-pyrazole-4-carboxylate with chloroacetonitrile in the presence of a base such as sodium ethoxide. This method typically requires refluxing the reaction mixture in solvents like dioxane at controlled temperatures (15–18 °C) for optimal yields.
The structures of synthesized compounds are typically confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, ensuring the accuracy of the molecular structure.
The molecular structure of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine features:
Crystallographic studies have indicated that the molecular arrangement may include hydrogen bonding interactions that stabilize its structure in solid form.
While specific chemical reactions involving 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine are not extensively documented, its derivatives have been synthesized through various reactions typical for pyrazolo[3,4-d]pyrimidines. These reactions often involve:
These reactions typically require careful control of reaction conditions such as temperature and solvent choice to optimize yields and selectivity.
The mechanism of action for 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine primarily revolves around its interaction with CDK2. This compound binds to the ATP binding site of CDK2, inhibiting its activity and thereby affecting cell cycle progression.
This mechanism underscores its potential therapeutic applications in oncology.
The physical properties of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine include:
These properties are crucial for its handling in laboratory settings and potential formulation into pharmaceutical products.
The applications of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine extend beyond basic research into practical therapeutic uses:
The therapeutic journey of pyrazolo[3,4-d]pyrimidines began with Allopurinol (4-hydroxypyrazolo[3,4-d]pyrimidine), an xanthine oxidase inhibitor approved in 1966 for gout management. This landmark discovery validated the scaffold's capacity to mimic hypoxanthine and established its fundamental pharmacophoric potential [9]. The 1990s witnessed transformative innovation when researchers at Parke-Davis synthesized PP1 (4-amino-5-(4-methylphenyl)-7-(tert-butyl)pyrazolo[3,4-d]pyrimidine) and PP2 (4-amino-5-(4-chlorophenyl)-7-(tert-butyl)pyrazolo[3,4-d]pyrimidine), the first potent inhibitors targeting Src family kinases (IC₅₀ = 5-130 nM) [9] [2]. These compounds demonstrated unprecedented kinase selectivity by exploiting hydrophobic back pockets through their aryl and tert-butyl substituents, setting a precedent for structure-based optimization. Subsequent decades saw systematic exploration of substitutions at C3, C4, and N1 positions:
Table 1: Key Milestones in Pyrazolo[3,4-d]pyrimidine Drug Development
Year | Compound/Class | Therapeutic Target | Significance | |
---|---|---|---|---|
1966 | Allopurinol | Xanthine oxidase | First clinical purine mimic; gout management | |
1996 | PP1/PP2 | Src family kinases | Established kinase inhibition scaffold | |
2017 | Bisarylurea derivatives | BRAFV600E | Pan-RAF inhibition; overcame resistance mutations | [3] |
2022 | Hydrazone derivatives (12b) | EGFRWT/T790M | Dual wild-type/mutant EGFR inhibition; apoptosis induction | [1] [10] |
2024 | P1/P2 derivatives | DNA topoisomerase | High selectivity indices against carcinoma cell lines | [9] |
Contemporary research exploits the scaffold's synthetic versatility, enabling rapid analog generation through nucleophilic substitution at C4, reductive amination, or palladium-catalyzed cross-coupling [5] [9]. Computational analyses, including Hirshfeld surface mapping and DFT studies, now guide rational modifications by quantifying intermolecular forces governing protein-ligand binding [9].
The 1-methyl derivative serves as a central pharmacophore in oncology drug design, primarily through inhibition of tyrosine kinases driving tumor proliferation. Its efficacy spans multiple cancer types:
EGFR-Driven Carcinomas: Compound 12b (1-methyl-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrazone derivative) achieves picomolar inhibition (IC₅₀ = 0.016 µM) against wild-type EGFR and maintains nanomolar potency (IC₅₀ = 0.236 µM) against the T790M resistance mutant—a 14.8-fold improvement over earlier generation inhibitors [1] [10]. In A549 lung adenocarcinoma cells, 12b induced 8.8-fold upregulation of the BAX/Bcl-2 ratio, triggering mitochondrial apoptosis while concurrently arresting the cell cycle at S and G2/M phases through CDK1 suppression [10].
BRAF-Mutant Melanomas: Incorporating the 1-methylpyrazolo[3,4-d]pyrimidine core into bisarylurea architectures yielded pan-RAF inhibitor 1v, which exhibits balanced inhibition of BRAFV600E (IC₅₀ = 23.6 nM), wild-type BRAF (IC₅₀ = 51.5 nM), and C-RAF (IC₅₀ = 8.5 nM) [3]. Unlike selective BRAF inhibitors that paradoxically activate MAPK signaling, 1v suppresses MEK phosphorylation in A375 melanoma cells by stabilizing the DFG-out kinase conformation, preventing dimerization-dependent resistance mechanisms [3].
Multi-Kinase Applications: Recent derivatives demonstrate polypharmacological potential. Compound 7d inhibits both EGFR (IC₅₀ = 0.18 µM) and ErbB2 (IC₅₀ = 0.25 µM), inducing 11-fold caspase-3 activation in breast cancer models [4]. Meanwhile, alkylated analogs P1 and P2 exhibit nanomolar growth suppression against HCT116 colorectal (IC₅₀ = 22.7 µM) and MCF-7 breast carcinomas (IC₅₀ = 40.75 µM) via DNA topoisomerase inhibition, with minimal cytotoxicity toward normal WI38 fibroblasts (selectivity index >5) [9].
Table 2: Anticancer Activities of Key 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine Derivatives
Compound | Primary Target(s) | Cancer Cell Line | IC₅₀/Activity | Mechanistic Insights | |
---|---|---|---|---|---|
12b | EGFRWT/T790M | A549 (lung) | 8.21 µM (cell); 0.016 µM (kinase) | ↑ Bax/Bcl-2 ratio; S/G2-M arrest | [1] [10] |
1v | BRAFV600E, C-RAF | A375 (melanoma) | 23.6–51.5 nM (kinase) | Suppressed pMEK; G0/G1 arrest | [3] |
7d | EGFR, ErbB2 | OVCAR-4 (ovarian) | 1.74 µM (cell) | 11-fold ↑ caspase-3; G2/M arrest | [4] |
P2 | DNA topoisomerase | HCT116 (colorectal) | 22.7 µM (cell) | DNA intercalation; low WI38 toxicity | [9] |
Strategic modifications of the 1-methyl-1H-pyrazolo[3,4-d]pyrimidine core address three key binding regions to enhance potency, selectivity, and drug-like properties:
The C3 position tolerates diverse hydrophobic groups that occupy allosteric pockets adjacent to the ATP-binding site. In BRAF inhibitors, attaching para-substituted aryl groups significantly enhanced potency:
These observations confirm Hydrophobic Region I serves as a plasticity-responsive zone where steric complementarity outweighs electronic effects for inhibitor binding.
The C4 amino group functions as a critical linker attachment point. Its modification balances conformational flexibility with hydrogen-bonding capacity:
Molecular dynamics simulations confirm optimal linkers maintain rotational entropy below 35 kcal/mol·Å² to prevent entropic penalties upon binding [7].
The N1-methyl group's small size permits vector-specific elongation into the ribose pocket—an underexploited region in kinase inhibition:
Table 3: Structural Optimization Strategies and Outcomes
Modification Zone | Exemplar Groups | Target Kinase | Binding Consequences | |
---|---|---|---|---|
C3 (Hydrophobic I) | 4-Cl-3-CF3-phenyl | BRAFV600E | Enhanced DFG-out pocket occupancy | [3] |
C4 Linker | Hydrazone | EGFRT790M | Hydrogen bonding with Met793 | [1] |
C4 Linker | Piperazine | ErbB2 | Solubility enhancement; flexible docking | [4] |
N1 Ribose Pocket | Propargyl | DNA topoisomerase | Moderate activity gain; metabolic stability | [9] |
The integrated optimization of these regions—hydrophobic bulk, linker geometry, and ribose pocket extensions—enables fine-tuning of kinase selectivity profiles while countering mutation-based resistance. Current efforts focus on covalent inhibitors targeting C797S in EGFR via acrylamide attachments at the C3 position, demonstrating this scaffold's continued versatility in addressing evolving clinical challenges [10].
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